molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No. B1278378
CAS RN: 86499-24-3
M. Wt: 202.21 g/mol
InChI Key: PDFYKDYEFKYENU-UHFFFAOYSA-N
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Patent
US04575503

Procedure details

A solution of 3-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (15.9 g, 0.08 mol) and sodium azide (6.36 g, 0.10 mol) in dimethylsulfoxide (320 ml) was maintained at 80° C. under an atmosphere of nitrogen for 3 hours. At this time, the IR spectrum of an aliquot showed a strong peak at 2150 cm-1 characteristic of the azide group. The reaction mixture was poured into 1000 ml of ice/water and the suspension was stirred for 30 min. The solid was filtered off, washed with water (250 ml) and dried to give 3-azido-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 142°-5°.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[NH:4][C:3]1=[O:13].[N-:14]=[N+:15]=[N-:16].[Na+]>CS(C)=O>[N:14]([CH:2]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[NH:4][C:3]1=[O:13])=[N+:15]=[N-:16] |f:1.2|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
ClC1C(NC2=C(CC1)C=CC=C2)=O
Name
Quantity
6.36 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water (250 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(NC2=C(CC1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.